Cogentin

描述

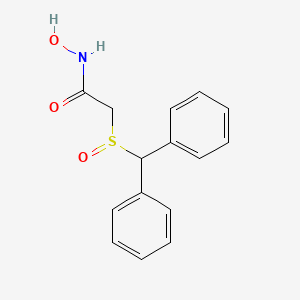

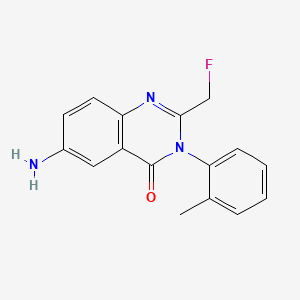

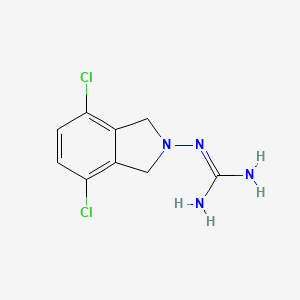

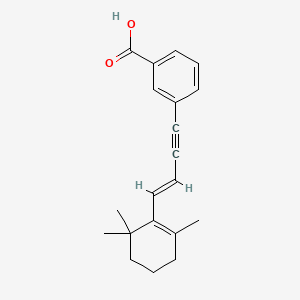

Cogentin, or Benztropine, is a synthetic compound used to treat symptoms of Parkinson’s disease such as stiffness or tremors . It is also used to treat Parkinson-like symptoms caused by using certain medicines . It is classified as a synthetic muscarinic receptor antagonist, also known as an anticholinergic drug . It shares a structural resemblance with diphenhydramine and atropine .

Synthesis Analysis

Benztropine is a synthetic muscarinic receptor antagonist . It shares a structural resemblance with diphenhydramine and atropine . It is approved by the US Food and Drug Administration (FDA) as an adjunctive therapy for various forms of parkinsonism .

Chemical Reactions Analysis

Benztropine exerts its action in the central nervous system (CNS) and smooth muscles by competing with acetylcholine at muscarinic receptors . Consequently, it reduces central cholinergic effects by blocking muscarinic receptors, which appears to alleviate the symptoms of Parkinson disease .

Physical And Chemical Properties Analysis

Benztropine mesylate is a crystalline white powder, very soluble in water, and has a molecular weight of 403.54 . Its empirical formula is C21H25NO•CH4O3S .

科学研究应用

帕金森病治疗

- 抗胆碱能和抗组胺性质: Cogentin具有抗胆碱能和抗组胺性质,因此在治疗帕金森症等常见的以震颤、僵硬和动作迟缓为特征的帕金森综合征方面非常有效(Strang, 1965)。

- 与左旋多巴-卡比多巴联合使用效果增强: 一项研究发现,将Cogentin与Sinemet(左旋多巴-卡比多巴)联合使用,与单独使用Sinemet相比,可以显著改善帕金森病患者的症状(Tourtellotte et al., 1982)。

在其他疾病中的应用

- 在可卡因滥用治疗中的潜力: Cogentin被评估其在阻断人体对可卡因的生理和主观效应方面的能力,表明其在治疗可卡因滥用方面具有潜在应用,尽管需要进一步研究(Penetar et al., 2006)。

- 抗糖尿病效果: Cogent db,一种复合草药药物,在糖尿病大鼠中显示出显著降低血糖和其他与糖尿病相关参数的作用,表明其在糖尿病管理中具有潜力(Pari & Saravanan, 2002)。

研究和开发背景

- 在认知建模中的作用: COGENT,一种用于建模认知过程的设计环境,采用基于认知模块的方法,突出了Cogentin在认知研究中的跨学科应用(Cooper & Fox, 1998)。

- 基因组学研究: CoGenT++,一种数据环境,展示了Cogentin在计算基因组学中的相关性,用于大规模分析和手动浏览,强调了其在生物信息学中的实用性(Goldovsky et al., 2005)。

作用机制

Target of Action

Cogentin, also known as Benzatropine, is an anticholinergic drug . Its primary targets are the muscarinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system. By blocking these receptors, Cogentin can help to restore the balance of neurotransmitters in the brain .

Mode of Action

Cogentin works by blocking the activity of the muscarinic acetylcholine receptors . This action reduces the effects of acetylcholine, a neurotransmitter that can be overactive in certain conditions such as Parkinson’s disease . Additionally, Cogentin may also block the uptake and storage of dopamine in the central nervous system (CNS), resulting in the prolongation of the effects of dopamine .

Biochemical Pathways

It is known that the drug’s anticholinergic action can influence thecholinergic activity in the basal ganglia , a part of the brain involved in motor control . By blocking the reuptake and storage of dopamine, Cogentin can also increase the availability of this neurotransmitter in the CNS .

Pharmacokinetics

The pharmacokinetics of Cogentin involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the drug is absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted through the kidneys . The elimination half-life of Cogentin is between 12 to 24 hours .

Result of Action

The molecular and cellular effects of Cogentin’s action primarily involve the reduction of symptoms associated with Parkinson’s disease and extrapyramidal disorders . By blocking the action of acetylcholine and increasing the availability of dopamine, Cogentin can help to alleviate symptoms such as tremors, muscle stiffness, and slow movement .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Cogentin. For instance, the drug should be administered with caution during hot weather, especially when given concomitantly with other atropine-like drugs to the chronically ill, the alcoholic, those who have central nervous system disease, and those who do manual labor in a hot environment . Furthermore, the drug’s effectiveness can be influenced by individual patient factors such as age, overall health status, and the presence of other medical conditions .

安全和危害

Cogentin may cause serious side effects. These include dry mouth that causes trouble talking or swallowing, little or no urination, uncontrolled muscle movements, vomiting, severe constipation, fast heartbeats, muscle weakness, blurred vision, tunnel vision, eye pain, or seeing halos around lights, confusion, hallucinations, or severe skin rash . It is not approved for use by anyone younger than 3 years old . It should be used with caution in older adults who may be more sensitive to the effects of Cogentin .

未来方向

Cogentin is usually taken at bedtime . It can be taken by mouth or given in a muscle or vein if the patient is unable to take the medicine by mouth . The dosage is based on the patient’s medical condition, age, and response to therapy . The patient’s symptoms may get worse if they stop using Cogentin suddenly . Therefore, any changes to the medication regimen should be done under the supervision of a healthcare provider .

属性

IUPAC Name |

(1S,5R)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO.CH4O3S/c1-22-18-12-13-19(22)15-20(14-18)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-5(2,3)4/h2-11,18-21H,12-15H2,1H3;1H3,(H,2,3,4)/t18-,19+,20?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFJLLXFNPCTDW-IIPFOPBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045096 | |

| Record name | Benztropine methylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benztropine mesylate | |

CAS RN |

132-17-2 | |

| Record name | Benztropine mesylate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benztropine methylsulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Endo-3-(diphenylmethoxy)-8-methyl-8-azoniabicyclo[3.2.1]octane methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZTROPINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMJ8TL7510 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Benztropine mesylate acts primarily as an antagonist at muscarinic receptors in the central nervous system [, ]. This means it blocks the action of acetylcholine at these receptors.

ANone: In Parkinson's disease, there is an imbalance between dopamine and acetylcholine in the brain. By blocking acetylcholine's effects, benztropine mesylate helps restore this balance, reducing symptoms like tremor and rigidity [].

ANone: The molecular formula of benztropine mesylate is C21H25NO•CH3SO3H, and its molecular weight is 403.54 g/mol [].

ANone: While the provided abstracts do not detail specific spectroscopic data, standard techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be used to characterize its structure.

ANone: Benztropine mesylate is not known to have catalytic properties. Its primary mode of action is through receptor binding and antagonism.

ANone: While not explicitly mentioned in the abstracts, computational studies, like molecular docking simulations and quantitative structure-activity relationship (QSAR) modeling, can be valuable tools to understand its interactions with muscarinic receptors and explore potential structural modifications for enhanced activity or selectivity.

ANone: Studies have investigated the structure-activity relationship of benztropine mesylate, particularly concerning its affinity for the dopamine transporter versus muscarinic receptors []. Replacing the N-methyl group with other N-alkyl or arylalkyl substituents was shown to alter its selectivity profile.

ANone: Benztropine mesylate is available in oral formulations, including tablets [, ] and potentially solutions, as well as a sterile injectable formulation for intravenous and intramuscular administration [].

ANone: As a pharmaceutical compound, benztropine mesylate manufacturing and handling are subject to strict safety regulations and Good Manufacturing Practices (GMP) to ensure product quality and worker safety.

ANone: While the provided abstracts do not detail specific ADME parameters, understanding these factors is crucial for determining dosing regimens and understanding potential drug interactions.

ANone: Yes, research has investigated the in vivo efficacy of benztropine mesylate, including a randomized, placebo-controlled, double-blind cross-over study evaluating its clinical efficacy as an adjuvant therapy to levodopa-carbidopa in patients with Parkinson's disease [].

ANone: While specific cell-based assays are not detailed in the abstracts, animal models, particularly rodent models of Parkinson's disease, can be used to assess the effects of benztropine mesylate on motor function and investigate its potential neuroprotective properties.

ANone: Benztropine mesylate is generally well-tolerated, but as with all medications, it can cause side effects. Understanding potential adverse effects and their management is important for its safe and effective use.

ANone: Long-term use of benztropine mesylate, like many medications, should be carefully considered, and patients should be monitored for potential side effects.

ANone: While the provided abstracts don't discuss specific targeted delivery approaches, research in drug delivery systems continues to explore methods to enhance drug penetration across the blood-brain barrier, which could be relevant for optimizing the delivery of central nervous system-acting drugs like benztropine mesylate.

ANone: Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) can be employed to quantify benztropine mesylate in biological samples, supporting pharmacokinetic studies and therapeutic drug monitoring.

ANone: Benztropine mesylate was introduced for the treatment of Parkinson's disease by Doshay, Constable & Fromer in 1952 [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]propyl]amino]acetic acid](/img/structure/B1666620.png)